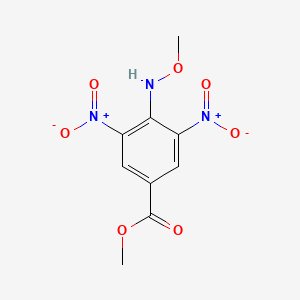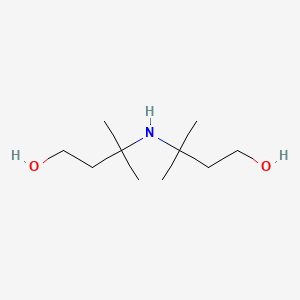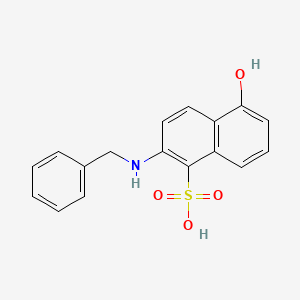
2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids This compound is characterized by the presence of a benzylamino group attached to the naphthalene ring, along with a hydroxyl group and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce nitro groups at specific positions on the naphthalene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Benzylation: The amino groups are benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonation: The resulting compound is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. Continuous monitoring and quality control are essential to maintain the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can lead to the formation of naphthoquinones.
Reduction: Reduction of the sulfonic acid group can yield sulfonamides.
Substitution: Substitution reactions can produce a variety of benzyl derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The hydroxyl and sulfonic acid groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminonaphthalene-1-sulfonic acid: Lacks the benzyl group and hydroxyl group.
5-Hydroxynaphthalene-1-sulfonic acid: Lacks the benzylamino group.
Benzylamine: Lacks the naphthalene and sulfonic acid groups.
Uniqueness
2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both the benzylamino and hydroxyl groups on the naphthalene ring, along with the sulfonic acid group
Propriétés
Numéro CAS |
195201-23-1 |
|---|---|
Formule moléculaire |
C17H15NO4S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(benzylamino)-5-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H15NO4S/c19-16-8-4-7-14-13(16)9-10-15(17(14)23(20,21)22)18-11-12-5-2-1-3-6-12/h1-10,18-19H,11H2,(H,20,21,22) |
Clé InChI |
KUVOFPXAPUCFPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C(C3=C(C=C2)C(=CC=C3)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)

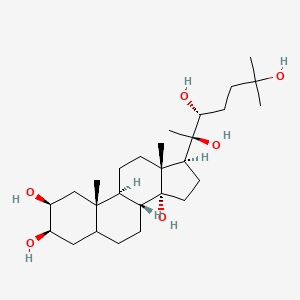
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
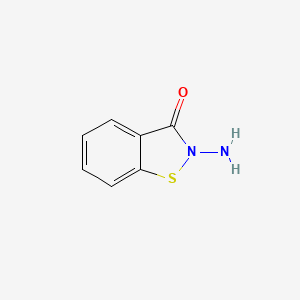
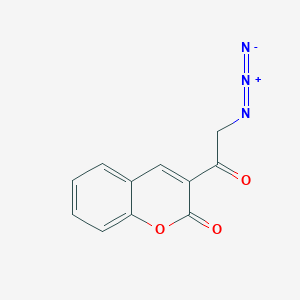

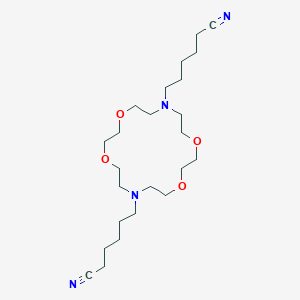

![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-](/img/structure/B12569771.png)
